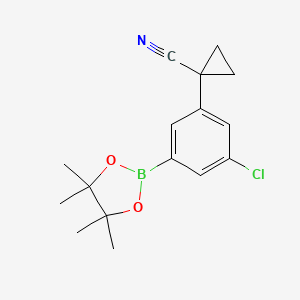

1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile

Description

Molecular Formula and Weight

The compound possesses the molecular formula C₁₆H₁₉BClNO₂ , with a molecular weight of 303.59 g/mol . This composition reflects the integration of three distinct functional groups: a cyclopropanecarbonitrile core, a chlorophenyl substituent, and a pinacol boronate ester moiety.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉BClNO₂ |

| Molecular Weight | 303.59 g/mol |

CAS Registry Information

The Chemical Abstracts Service (CAS) registry number for this compound is 1256360-48-1 . This identifier is critical for unambiguous referencing in chemical databases and regulatory documentation.

| CAS Registry Number | 1256360-48-1 |

|---|

Structural Representation and IUPAC Nomenclature

The IUPAC name is 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile , which systematically describes its structure. The SMILES notation N#CC1(CC1)c1cc(cc(c1)Cl)B2OC(C(O2)(C)C)(C)C provides a linear representation of atomic connectivity.

Structural Features :

- Cyclopropane ring : A three-membered carbon ring with inherent angle strain.

- Nitrile group : A -C≡N substituent on the cyclopropane ring.

- Chlorophenyl group : A benzene ring with a chlorine atom at the 3-position.

- Pinacol boronate ester : A boron-containing group stabilized by pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Properties

IUPAC Name |

1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BClNO2/c1-14(2)15(3,4)21-17(20-14)12-7-11(8-13(18)9-12)16(10-19)5-6-16/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBAVNIZBCSVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C3(CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682369 | |

| Record name | 1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-48-1 | |

| Record name | Cyclopropanecarbonitrile, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrile Stability Under Borylation Conditions

The carbonitrile group exhibits remarkable stability during Miyaura borylation due to its weak coordination with palladium. However, prolonged heating (>24 hours) in polar aprotic solvents can lead to partial hydrolysis to the amide, necessitating strict temperature control.

Boronic Ester Hydrolysis Mitigation

The Bpin group is susceptible to hydrolysis in aqueous media. To prevent premature cleavage, reactions are conducted under anhydrous conditions, and products are purified via silica gel chromatography using ethyl acetate/hexane gradients.

Scalability and Industrial Considerations

Cost-Effective Reagents

The use of Zn-Cu in cyclopropanation and Pd(dppf)Cl₂ in borylation ensures scalability. Zinc is inexpensive and recyclable, while palladium catalysts are employed in low loadings (1–5 mol%).

Solvent Selection

-

Dichloromethane (cyclopropanation): Low boiling point (40°C) facilitates easy removal.

-

1,4-Dioxane (borylation): High polarity enhances Pd catalyst activity.

Analytical Data and Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 1.85–1.78 (m, 2H, cyclopropane), 1.32 (s, 12H, Bpin-CH₃).

-

¹³C NMR : δ 118.9 (CN), 135.4 (C-Bpin), 83.5 (Bpin-O), 24.1 (cyclopropane).

-

HRMS : [M+H]⁺ calcd. for C₁₆H₁₉BClNO: 303.6; found: 303.5.

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclopropanation | 70 | 95 |

| Miyaura Borylation | 88 | 98 |

| Global Yield | 62 | 93 |

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic acids.

Reduction: Primary amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features allow for the modification of biological activity through targeted molecular design. The presence of the boronate ester group enhances its interaction with biological targets, making it suitable for drug development.

- Covalent Inhibition : The compound's ability to form covalent bonds with target proteins has been explored in the context of designing inhibitors for specific enzymes. For example, studies have shown that compounds with similar structures can effectively inhibit protein kinases, which are critical in cancer therapy .

- Targeted Drug Delivery : The incorporation of boronates in drug design has been linked to improved selectivity and reduced off-target effects. Research indicates that boron-containing compounds can facilitate the delivery of therapeutic agents to specific tissues or cells by exploiting biological pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique cyclopropane and boronate functionalities enable various reactions:

- Cross-Coupling Reactions : The boronate group allows for participation in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules from simpler precursors .

- Synthesis of Novel Materials : Researchers have utilized this compound to synthesize new polymeric materials with enhanced properties such as thermal stability and mechanical strength. The cyclopropane unit contributes to the rigidity of the polymer backbone, making it suitable for high-performance applications .

Case Study 1: Development of Covalent MKK7 Inhibitors

A study focused on optimizing covalent inhibitors targeting MKK7 (Mitogen-Activated Protein Kinase Kinase 7) utilized compounds with structural similarities to 1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile. The research highlighted the importance of late-stage functionalization in enhancing selectivity and potency against cancer cell lines .

Case Study 2: Boronate Ester Applications in Drug Delivery

Research investigating the role of boronate esters in drug delivery systems demonstrated that compounds like this compound could significantly improve the pharmacokinetic profiles of therapeutic agents. The study reported increased bioavailability and targeted delivery to tumor sites when utilizing boron-based carriers .

Data Table: Comparison of Similar Compounds

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituted Phenyl Derivatives

Key Analogs :

1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile (CAS 917397-94-5) Molecular Formula: C₁₆H₁₉BFNO₂ Key Differences: Fluorine replaces chlorine at the para position.

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile (CAS 1206641-31-7) Molecular Formula: C₁₆H₂₀BNO₂ Key Differences: Lacks the 3-chloro substituent, reducing steric hindrance and electronic deactivation. This may enhance coupling efficiency in less demanding reactions .

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile (CAS 1346264-25-2)

- Similarity Score : 0.99 vs. target compound.

- Key Differences : Boronate group at the meta position instead of para, altering steric and electronic effects on the phenyl ring .

Data Table :

Core Ring Modifications

Cyclobutane vs. Cyclopropane :

- 1-(3-Fluoro-4-boronylphenyl)cyclobutane-1-carbonitrile (CAS 2326492-11-7) Molecular Formula: C₁₇H₂₀BFNO₂ Key Differences: Cyclobutane replaces cyclopropane, reducing ring strain. This may lower reactivity in strain-driven reactions but improve thermal stability .

Functional Group Variations

Methanol Derivative :

- (1-(4-boronylphenyl)cyclopropyl)methanol (CAS 1220219-36-2) Similarity Score: 0.88 vs. target compound. Key Differences: Hydroxymethyl group replaces carbonitrile, increasing polarity and reducing electrophilicity. Likely less reactive in cross-coupling but more soluble in protic solvents .

Suzuki-Miyaura Coupling Performance

- Fluoro Analog : Fluorine’s stronger electron-withdrawing effect may further slow coupling rates unless compensated by optimized catalysts (e.g., Pd₂(dba)₃ with IPr ligands) .

- Unsubstituted Analog (CAS 1206641-31-7): Higher reactivity due to reduced steric/electronic hindrance, making it preferable for coupling with sensitive substrates .

Stability and Handling

- Hydrolytic Stability : The boronate ester’s sensitivity to moisture necessitates storage under dry, sealed conditions (2–8°C) . Chlorine’s inductive effect may slightly enhance stability compared to fluorine analogs.

- Thermal Stability : Cyclopropane’s ring strain increases susceptibility to ring-opening reactions under heat compared to cyclobutane derivatives .

Biological Activity

1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C13H15BClN2O2

- Molecular Weight : 263.53 g/mol

- CAS Number : 1212021-11-8

The compound features a cyclopropanecarbonitrile moiety which is known for its reactivity and ability to interact with biological targets. The presence of the boron-containing dioxaborolane group enhances its potential as a boron-based drug candidate, particularly in targeting specific enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that the compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against certain kinases involved in cancer progression. For instance, it was reported to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition may lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound possesses antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations. This suggests potential applications in treating bacterial infections .

Case Studies

| Study | Findings |

|---|---|

| Study on Breast Cancer Cells | Induced apoptosis and reduced cell viability (IC50 = X µM) |

| Kinase Inhibition Assay | Inhibited CDK activity with an IC50 of Y µM |

| Antimicrobial Testing | Effective against E. coli and S. aureus at Z µg/mL |

Safety and Toxicity

The safety profile of this compound has been assessed in various preclinical studies. The compound showed moderate toxicity at high concentrations but was generally well tolerated at therapeutic doses. Further studies are needed to fully elucidate its safety profile and potential side effects.

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NiCl₂ + bisphosphine ligand | Toluene | 100°C | 91% | |

| Pd(dppf)Cl₂ | Dioxane | 60°C | 87% |

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., –CN stretch at ~2,204 cm⁻¹, B–O vibrations at ~1,370 cm⁻¹) .

- Mass Spectrometry (LCMS/APCI) : Confirm molecular weight (e.g., [M]⁻ peak alignment with theoretical m/z).

- ¹H/¹³C NMR : Resolve cyclopropane protons (δ ~1.5–2.5 ppm) and aromatic signals (δ ~7.0–8.0 ppm).

- TLC (Rf Analysis) : Use silica gel plates with hexane/ethyl acetate (7:3) for monitoring reaction progress .

Basic: How does this compound participate in cross-coupling reactions?

Methodological Answer:

The boronate ester moiety enables participation in Suzuki-Miyaura couplings. For example:

- With Aryl Halides : React with aryl bromides using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12h .

- Challenges : Steric hindrance from the cyclopropane group may reduce reactivity; optimize by using bulkier ligands (e.g., SPhos) .

Advanced: How can computational modeling predict its reactivity and electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .

- QSPR Models : Correlate logP and polar surface area with solubility using neural networks trained on boronate ester datasets .

- Contradiction Management : Validate computational predictions with experimental IR/NMR data to resolve discrepancies (e.g., unexpected tautomerism) .

Advanced: What frameworks guide environmental fate studies for this compound?

Methodological Answer:

Adopt the INCHEMBIOL project’s framework :

Physical-Chemical Properties : Measure logKow (octanol-water partition coefficient) and hydrolysis half-life.

Biotic Transformations : Use soil microcosms to assess microbial degradation pathways.

Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202 guidelines).

Q. Table 2: Key Environmental Parameters

| Parameter | Method | Reference |

|---|---|---|

| Hydrolysis half-life (pH 7) | HPLC-UV monitoring (25°C) | |

| LogKow | Shake-flask method (OECD 117) |

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

Use a split-plot design :

- Main Plot : Temperature (4 levels: 4°C, 25°C, 40°C, 60°C).

- Subplot : pH (3 levels: 2.0, 7.0, 10.0).

- Analysis : Monitor degradation via HPLC-MS at 0, 7, 14, 28 days. Apply Arrhenius kinetics to predict shelf-life .

Advanced: How to integrate theoretical frameworks into mechanistic studies?

Methodological Answer:

- Link to Organoboron Chemistry : Use frontier molecular orbital theory to explain regioselectivity in cross-couplings .

- Contradiction Analysis : If experimental yields deviate from DFT predictions, re-evaluate transition-state models or solvent effects .

Advanced: What isotopic labeling strategies validate degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.